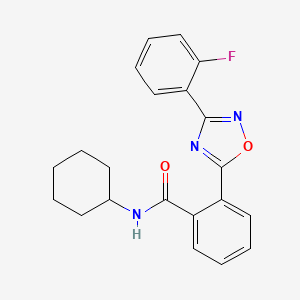
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, also known as CQMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CQMA has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been found to inhibit the activity of COX-2, an enzyme that is involved in inflammation, as well as the NF-κB signaling pathway, which is involved in cell proliferation and survival. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in cells and organisms. It has been shown to reduce inflammation and tumor growth in animal models, as well as to induce apoptosis in cancer cells. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects. In addition, this compound has been found to affect the expression of certain genes and proteins in cells, which may be involved in its mechanism of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential for use as a fluorescent probe and photosensitizer. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using this compound.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One area of interest is the development of new drugs based on this compound for the treatment of inflammation and cancer. Another area of interest is the further exploration of this compound as a fluorescent probe and photosensitizer for use in biological imaging and photodynamic therapy. Additionally, the mechanism of action of this compound could be further elucidated through studies on its effects on specific enzymes and signaling pathways in cells. Finally, the potential toxicity of this compound could be further investigated to determine safe dosages for use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments have been studied extensively. There are several potential future directions for research on this compound, including the development of new drugs, the exploration of its use as a fluorescent probe and photosensitizer, and the further elucidation of its mechanism of action and potential toxicity.
Métodos De Síntesis
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-7-methylquinoline with cyclohexyl isocyanate, followed by the reaction of the resulting product with benzoyl chloride. The final product, this compound, is obtained through purification and isolation steps. The synthesis of this compound has been optimized in recent years, with various modifications to the reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for these conditions. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological samples. In addition, this compound has been explored for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-12-13-19-15-20(23(27)25-22(19)14-17)16-26(21-10-6-3-7-11-21)24(28)18-8-4-2-5-9-18/h2,4-5,8-9,12-15,21H,3,6-7,10-11,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOFGJDYJNMSTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

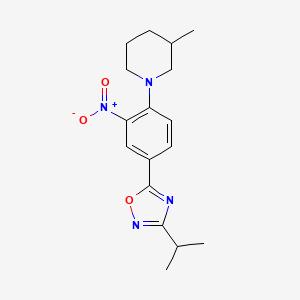

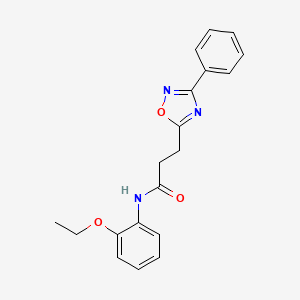


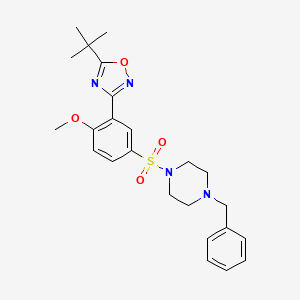
![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)

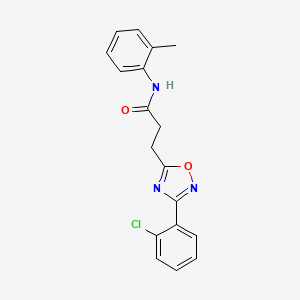
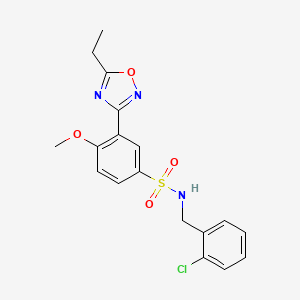


![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)
